

Palladium catalyst selection for 3-Bromo-5-nitropyridine coupling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-nitropyridine

Cat. No.: B095591

[Get Quote](#)

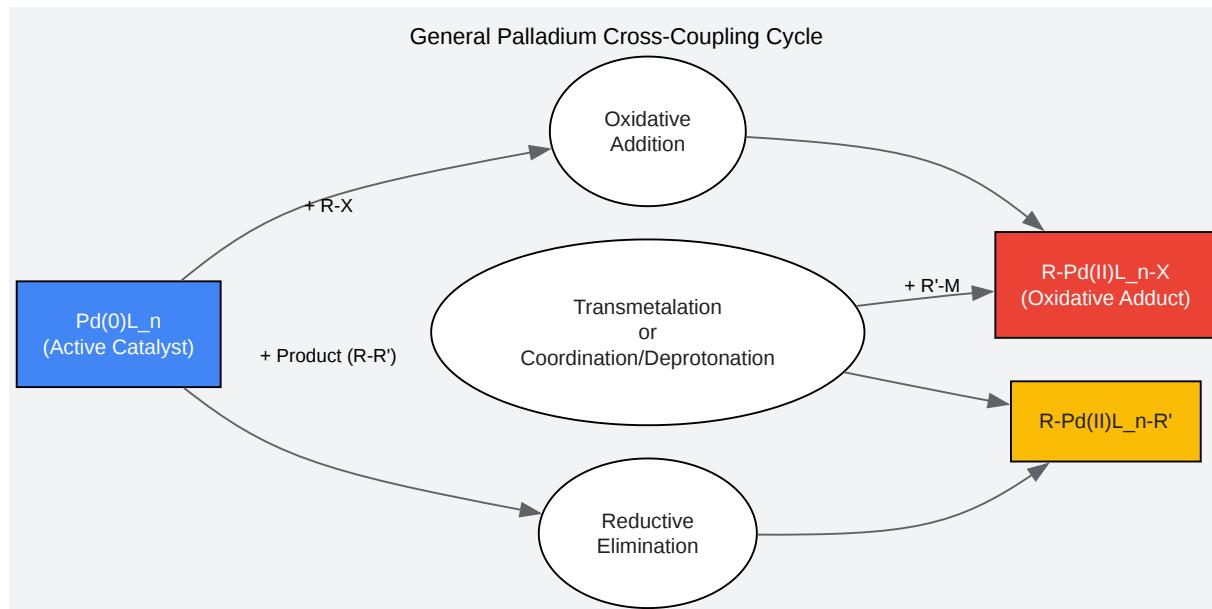
An Application Guide to Palladium Catalyst Selection for the Cross-Coupling of **3-Bromo-5-nitropyridine**

Authored by: A Senior Application Scientist Introduction: The Challenge and Opportunity of a Pivotal Heterocycle

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, pyridine-containing scaffolds are of paramount importance. Among these, **3-bromo-5-nitropyridine** stands out as a versatile and highly valuable building block. Its structure is primed for diversification; the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the nitro group can be readily transformed into other functionalities, such as an amine.

However, the very features that make this molecule attractive also present a distinct set of challenges. The pyridine nitrogen and the potent electron-withdrawing nitro group render the aromatic ring significantly electron-deficient.^[1] This electronic nature profoundly influences every step of the palladium catalytic cycle, making the judicious selection of the catalyst system—the palladium precursor, the ligand, the base, and the solvent—not merely a matter of optimization, but a critical determinant of success.

This guide provides researchers, scientists, and drug development professionals with a detailed framework for navigating the complexities of coupling reactions with **3-bromo-5-**


nitropyridine. We will move beyond simple protocols to explain the underlying principles and causal relationships that govern catalyst performance, empowering the user to make informed, rational decisions in their synthetic endeavors. We will delve into the four most prevalent and powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

The Heart of the Matter: The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions are governed by a similar sequence of fundamental steps.^[2] Understanding this cycle is crucial for troubleshooting and rationally selecting reaction components. The efficiency of each step is directly influenced by the choice of ligand and the electronic properties of the substrate, like our electron-deficient **3-bromo-5-nitropyridine**.

The general catalytic cycle involves three key stages:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of **3-bromo-5-nitropyridine**, forming a Pd(II) complex. The electron-deficient nature of the pyridine ring facilitates this step, which is often rate-determining. Strong σ -donating ligands enhance the electron density at the palladium center, further accelerating this process.^[3]
- Transmetalation (or Coordination/Deprotonation): In this stage, the second coupling partner is transferred to the palladium center. For Suzuki reactions, the organoboron species, activated by a base, transfers its organic group to the palladium.^[4] For Buchwald-Hartwig aminations, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.^{[5][6]}
- Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.^[7] Bulky ligands are known to promote this final step by creating steric pressure that favors the formation of the product.^[3]

[Click to download full resolution via product page](#)

Caption: A generalized workflow of the palladium catalytic cycle.

Component Selection: A Strategic Overview

The success of coupling with **3-bromo-5-nitropyridine** hinges on the synergistic interplay of four key components.

Component	Role & Strategic Considerations for 3-bromo-5-nitropyridine	Common Examples
Palladium Source	Serves as the precatalyst. Can be a Pd(0) source or a Pd(II) source that is reduced in situ. The choice often depends on air stability and ease of handling. ^[8]	Pd(0): Pd(PPh ₃) ₄ , Pd ₂ (dba) ₃ Pd(II): Pd(OAc) ₂ , PdCl ₂ (PPh ₃) ₂
Ligand	CRITICAL. Stabilizes the Pd catalyst, tunes its reactivity. For electron-deficient substrates, bulky, electron-rich ligands are essential to promote both oxidative addition and reductive elimination.	Phosphines: PPh ₃ , PCy ₃ , dppfBuchwald Ligands: SPhos, RuPhos, XPhosNHCs: IPr, SIMes
Base	Activates one of the coupling partners (e.g., boronic acid in Suzuki, amine in Buchwald-Hartwig) and neutralizes the HX generated during the reaction. ^{[9][10]}	Inorganic: K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄ Organic/Strong: NaOt-Bu, LiHMDS, DBU
Solvent	Solubilizes reactants and catalyst; influences reaction rate and temperature. Aprotic polar solvents are common.	Toluene, Dioxane, THF, DMF, NMP

Application Notes & Protocols by Reaction Type

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is a robust method for forming biaryl or vinyl-pyridine structures.^[11] Given the electron-deficient nature of **3-bromo-5-nitropyridine**, the primary challenge is often to drive the reaction to completion without catalyst deactivation.

Catalyst System Rationale:

- **Palladium/Ligand:** While simple systems like $\text{Pd}(\text{PPh}_3)_4$ can work, they often require higher temperatures and catalyst loadings. A more reliable choice is a pre-formed complex like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($\text{Pd}(\text{dppf})\text{Cl}_2$), which is known for its effectiveness with heterocyclic substrates.[\[12\]](#) Alternatively, combining a Pd(II) source like $\text{Pd}(\text{OAc})_2$ with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) provides a highly active catalytic system that can overcome the challenges of coupling with electron-poor partners.[\[10\]](#)
- **Base:** An inorganic base like K_2CO_3 or the stronger K_3PO_4 is typically sufficient to activate the boronic acid partner.
- **Solvent:** A mixture of an organic solvent like dioxane or dimethoxyethane (DME) with water is standard, as it aids in dissolving both the organic substrate and the inorganic base.

Parameter	Recommended Condition	Rationale
Pd Source	$\text{Pd}(\text{dppf})\text{Cl}_2$ or $\text{Pd}(\text{OAc})_2$	$\text{Pd}(\text{dppf})\text{Cl}_2$ is a stable, reliable precatalyst. $\text{Pd}(\text{OAc})_2$ offers flexibility with ligand choice.
Ligand	dppf (as complex) or SPhos	dppf is effective for many heterocycles. SPhos provides high activity for challenging substrates.
Base	K_2CO_3 or K_3PO_4	Moderately strong bases that effectively activate boronic acids without degrading the substrate.
Solvent	Dioxane/ H_2O or DME	Good solvating properties for both organic and inorganic components.
Temperature	80-100 °C	Sufficient thermal energy to drive the catalytic cycle efficiently.

Detailed Protocol 1: Suzuki-Miyaura Coupling of **3-Bromo-5-nitropyridine** with Phenylboronic Acid

- Materials:

- 3-Bromo-5-nitropyridine** (1.0 mmol, 1.0 eq)
- Phenylboronic acid (1.2 mmol, 1.2 eq)
- Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
- Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
- 1,4-Dioxane (5 mL)
- Deionized Water (1 mL)

- Procedure:

- To a flame-dried Schlenk flask, add **3-bromo-5-nitropyridine**, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add the degassed 1,4-dioxane and water via syringe.
- Heat the reaction mixture to 90 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
- Wash the organic layer with water (10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is indispensable for synthesizing arylamines, a common motif in pharmaceuticals. [13][14] The coupling of electron-deficient **3-bromo-5-nitropyridine** requires a highly active catalyst system capable of forming the C-N bond efficiently and preventing side reactions like hydrodehalogenation.

Catalyst System Rationale:

- **Palladium/Ligand:** This is where modern, specialized ligands are essential. The Buchwald biarylphosphine ligands (e.g., RuPhos, SPhos, XPhos) are designed to be both bulky and highly electron-donating.[5] This combination is ideal for accelerating both the oxidative addition to the electron-poor pyridine and the subsequent reductive elimination to form the C-N bond.[15] Using a pre-formed "precatalyst" like a RuPhos G3 precatalyst, which contains both the palladium and the ligand in a stable, easily activated form, is highly recommended for reproducibility and efficiency.[16]
- **Base:** A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be used.[9]
- **Solvent:** Anhydrous, aprotic solvents like toluene or THF are standard.

Parameter	Recommended Condition	Rationale
Pd Source/Ligand	RuPhos G3 Precatalyst or $\text{Pd}_2(\text{dba})_3 + \text{RuPhos}$	Precatalysts offer convenience and high activity. The $\text{Pd}_2/\text{ligand}$ combo allows for modularity.
Base	NaOt-Bu	A strong, hindered base that effectively deprotonates the amine without competing as a nucleophile.
Solvent	Toluene or THF	Anhydrous, aprotic solvents that are compatible with the strong base and catalytic system.
Temperature	80-110 °C	Higher temperatures are often needed to drive the C-N reductive elimination.

Detailed Protocol 2: Buchwald-Hartwig Amination of **3-Bromo-5-nitropyridine** with Morpholine

- Materials:
 - 3-Bromo-5-nitropyridine** (1.0 mmol, 1.0 eq)
 - Morpholine (1.2 mmol, 1.2 eq)
 - RuPhos G3 Precatalyst (0.02 mmol, 2 mol%)
 - Sodium tert-butoxide (1.4 mmol, 1.4 eq)
 - Anhydrous Toluene (5 mL)
- Procedure:
 - Inside a glovebox, add **3-bromo-5-nitropyridine**, RuPhos G3 Precatalyst, and sodium tert-butoxide to an oven-dried vial.

- Seal the vial, remove from the glovebox, and add anhydrous toluene and morpholine via syringe.
- Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and carefully quench with water.
- Dilute with ethyl acetate (20 mL) and separate the layers.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography.

Heck Coupling: Olefin Functionalization

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, offering a route to stilbene and cinnamate analogs of nitropyridine.[\[17\]](#)

Catalyst System Rationale:

- **Palladium/Ligand:** A simple $\text{Pd}(\text{OAc})_2/\text{PPh}_3$ system can be effective, but for the electron-deficient substrate, catalyst stability can be an issue at the high temperatures often required. [\[18\]](#) Using a more thermally stable N-heterocyclic carbene (NHC) ligand or a hindered phosphine like $\text{P}(\text{Cy})_3$ can improve yields and catalyst lifetime.[\[19\]](#)
- **Base:** A mild organic base like triethylamine (Et_3N) or an inorganic base like K_2CO_3 is used to neutralize the HBr formed.
- **Solvent:** High-boiling polar aprotic solvents like DMF or NMP are preferred to ensure solubility and allow for higher reaction temperatures.

Parameter	Recommended Condition	Rationale
Pd Source	Pd(OAc) ₂	A common, inexpensive, and effective Pd(II) precursor.
Ligand	PPh ₃ or P(Cy) ₃	PPh ₃ is a standard choice. The more electron-rich P(Cy) ₃ can offer higher activity.
Base	Et ₃ N or K ₂ CO ₃	Sufficiently basic to neutralize HBr without promoting side reactions.
Solvent	DMF or NMP	High-boiling polar solvents that facilitate the reaction at elevated temperatures.
Temperature	100-140 °C	Heck reactions often require significant thermal energy.

Detailed Protocol 3: Heck Coupling of **3-Bromo-5-nitropyridine** with Styrene

- Materials:

- 3-Bromo-5-nitropyridine (1.0 mmol, 1.0 eq)
- Styrene (1.5 mmol, 1.5 eq)
- Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
- Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
- Triethylamine (Et₃N) (2.0 mmol, 2.0 eq)
- Anhydrous DMF (5 mL)

- Procedure:

- To a Schlenk tube, add Pd(OAc)₂ and PPh₃.

- Evacuate and backfill with inert gas three times.
- Add anhydrous DMF, followed by **3-bromo-5-nitropyridine**, styrene, and triethylamine.
- Seal the tube and heat the mixture to 120 °C with stirring.
- Monitor the reaction progress by GC-MS or LC-MS.
- After completion, cool to room temperature and dilute with water (20 mL).
- Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the residue by column chromatography.

Sonogashira Coupling: Alkyne Installation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkyne structures.[20][21] The reaction is known for its mild conditions but requires a dual-catalyst system.

Catalyst System Rationale:

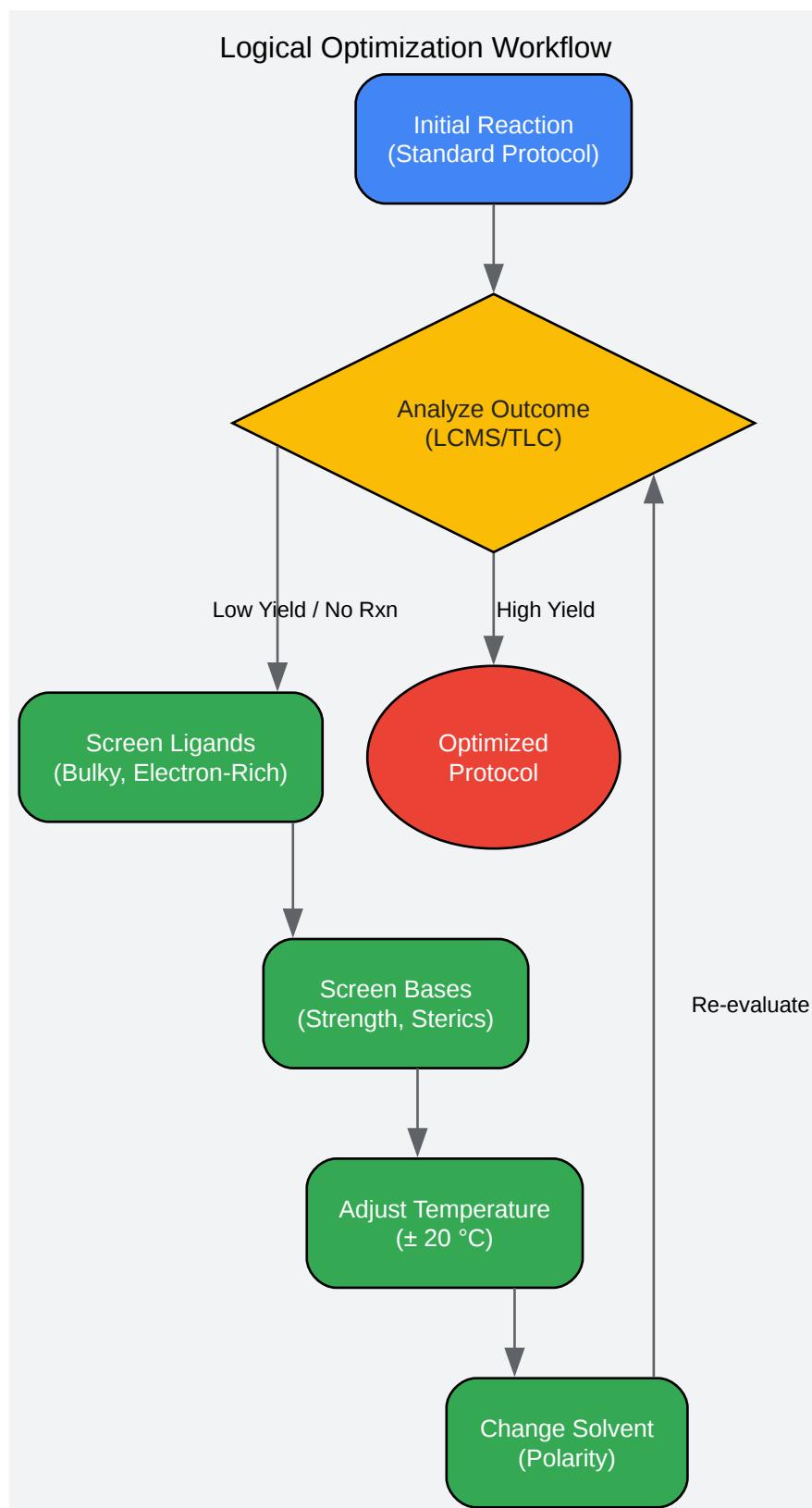
- **Palladium/Ligand:** The standard catalyst is $\text{PdCl}_2(\text{PPh}_3)_2$, which is commercially available and generally effective.
- **Co-catalyst:** Copper(I) iodide (CuI) is the crucial co-catalyst that facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[22]
- **Base:** A liquid amine base, such as triethylamine or diisopropylamine, is used. It acts as both the base and, often, the solvent.
- **Solvent:** THF or DMF can be used as a co-solvent if needed for solubility.

Parameter	Recommended Condition	Rationale
Pd Source	PdCl ₂ (PPh ₃) ₂	A stable and widely used Pd(II) precatalyst for this reaction.
Co-catalyst	Copper(I) Iodide (CuI)	Essential for the copper-acetylide cycle.
Base	Et ₃ N or i-Pr ₂ NH	Acts as both the base and a solvent, facilitating the reaction cycles.
Solvent	THF (optional)	Used as a co-solvent to ensure homogeneity.
Temperature	25-60 °C	The reaction often proceeds efficiently at or slightly above room temperature.

Detailed Protocol 4: Sonogashira Coupling of **3-Bromo-5-nitropyridine** with Phenylacetylene

- Materials:

- 3-Bromo-5-nitropyridine (1.0 mmol, 1.0 eq)
- Phenylacetylene (1.1 mmol, 1.1 eq)
- PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
- Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
- Triethylamine (Et₃N) (5 mL)
- Anhydrous THF (5 mL)


- Procedure:

- To a flame-dried Schlenk flask, add **3-bromo-5-nitropyridine**, PdCl₂(PPh₃)₂, and CuI.
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

- Add degassed THF and triethylamine, followed by phenylacetylene via syringe.
- Stir the reaction mixture at room temperature or heat gently to 50 °C.
- Monitor the reaction by TLC. A precipitate of triethylammonium bromide will form.
- Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify by flash column chromatography.

Troubleshooting and Optimization Workflow

Even with optimized protocols, challenges can arise. Low yield, incomplete conversion, or the formation of side products (e.g., homocoupling, hydrodehalogenation) are common issues. A systematic approach to optimization is key.

[Click to download full resolution via product page](#)

Caption: A systematic workflow for optimizing coupling reactions.

Conclusion

The cross-coupling of **3-bromo-5-nitropyridine** is a powerful tool for generating molecular diversity. Its electron-deficient character demands more than a one-size-fits-all approach; it requires a thoughtful and informed selection of the entire catalytic system. For Suzuki and Heck reactions, robust phosphine-ligated palladium systems are effective, while Sonogashira couplings rely on the classic dual Pd/Cu catalysis. For the particularly challenging C–N bond formation in Buchwald–Hartwig aminations, the use of modern, bulky, and electron-rich biarylphosphine ligands is often the key to unlocking high efficiency and yield. By understanding the fundamental principles of the catalytic cycle and systematically applying the protocols and optimization strategies outlined in this guide, researchers can confidently and successfully employ this pivotal building block in their synthetic campaigns.

References

- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
- Zhou, Y., et al. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp³)–H Functionalization.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. *Chemical Reviews*. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. *Chemical Reviews*. [Link]
- Heck Coupling. NROChemistry. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB. [Link]
- Fortman, G. C., & Nolan, S. P. (2011). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist’s Perspective. *Chemical Society Reviews*. [Link]
- Wu, X.-F., Neumann, H., & Beller, M. (2013).
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
- Migliorini, A., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Cross-coupling reaction. Wikipedia. [Link]
- Buchwald–Hartwig amin
- Buchwald–Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Sharma, J. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]

- Carrow, B. P., & Hartwig, J. F. (2013). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. *Journal of the American Chemical Society*. [\[Link\]](#)
- Bisember, A. C., et al. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. *The Doyle Group, Princeton University*. [\[Link\]](#)
- Zise, V. D., & Doyle, A. G. (2018). Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons.
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [\[Link\]](#)
- Özkal, E. R., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. *Molecules*. [\[Link\]](#)
- Sonogashira Coupling. *Organic Chemistry Portal*. [\[Link\]](#)
- Sonogashira Coupling. (2024). *Chemistry LibreTexts*. [\[Link\]](#)
- Sonogashira reaction. *Wikipedia*. [\[Link\]](#)
- Heck Reaction. *Organic Chemistry Portal*. [\[Link\]](#)
- Palladium-Catalysed Coupling Chemistry. *Fisher Scientific*. [\[Link\]](#)
- Palladium catalyzed couplings. (2020). *Chemistry LibreTexts*. [\[Link\]](#)
- Reek, J. N. H., et al. (2018). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn···pyridine interactions. *Faraday Discussions*. [\[Link\]](#)
- Kubota, K., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. *Chemical Science*. [\[Link\]](#)
- Martina, K. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. *MDPI*. [\[Link\]](#)
- Suzuki reaction. *Wikipedia*. [\[Link\]](#)
- Suzuki Coupling. *Organic Chemistry Portal*. [\[Link\]](#)
- Suzuki-Miyaura cross-coupling: Practical Guide. *Yoneda Labs*. [\[Link\]](#)
- Heck Reaction. (2023). *Chemistry LibreTexts*. [\[Link\]](#)
- Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. *Organic Letters*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thermofishersci.in [thermofishersci.in]
- 4. nobelprize.org [nobelprize.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Heck Coupling | NROChemistry [nrochemistry.com]
- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Palladium catalyst selection for 3-Bromo-5-nitropyridine coupling]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b095591#palladium-catalyst-selection-for-3-bromo-5-nitropyridine-coupling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com